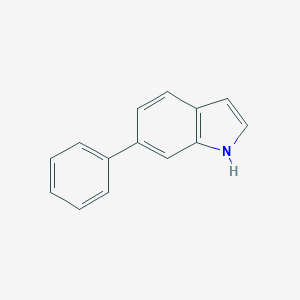

6-phenyl-1H-indole

Descripción general

Descripción

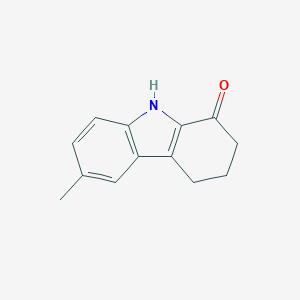

6-Phenyl-1H-indole is a derivative of the indole compound, which is a structure of interest due to its presence in many biologically active molecules. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The phenyl group attached at the 6-position of the indole ring can influence the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

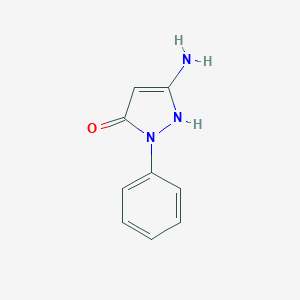

The synthesis of indole derivatives, such as 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles, has been achieved using a clayzic catalyst in an eco-friendly one-pot reaction. This method involves the reaction of various substituted acetophenones with phenylhydrazine, resulting in the formation of the desired indole compounds with better yields . Although the paper provided does not directly discuss the synthesis of 6-phenyl-1H-indole, the methodology for synthesizing substituted phenyl-1H-indoles could potentially be applied to the synthesis of 6-phenyl-1H-indole by choosing the appropriate starting materials.

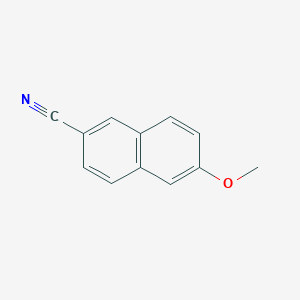

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by spectroscopic methods such as FT-IR, NMR, UV-Vis, and mass spectral analyses. These techniques allow for the confirmation of the indole core structure as well as the identification of substituents on the phenyl ring . The presence of a phenyl group at the 6-position is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For instance, 6-(difluoromethyl)indole, a related compound, has been shown to undergo slow and spontaneous hydrolysis to produce 6-formylindole. The rate of hydrolysis is pH-independent within a certain range but increases significantly above pH 10.5 due to the high reactivity of the anionic form of the indole . This behavior suggests that substitutions at the indole 6-position can significantly alter the chemical reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of different substituents on the phenyl ring can affect properties such as solubility, melting point, and stability. The biological evaluation of these compounds has shown that certain substitutions can confer anti-inflammatory, antioxidant, and antimicrobial activities . The specific properties of 6-phenyl-1H-indole would need to be determined experimentally, but it can be inferred that the phenyl substitution would play a role in its chemical behavior and interaction with biological systems.

Aplicaciones Científicas De Investigación

Solubility and Thermodynamics

- 6-phenyl-1H-indole derivatives like 2-phenyl-1H-indole are crucial chemical intermediates in organic syntheses. The solubility of such compounds in various solvents has been thoroughly measured and analyzed. The solubility data were correlated with thermodynamic models to understand the mixing process and its spontaneity. This information is essential for applications in synthesis and formulation in different industrial and research settings (Liu et al., 2020).

Structural Analysis

- The crystal structure and molecular geometry of certain derivatives like 3-(6-Methoxybenzothiazol-2-yldiazenyl)-1-methyl-2-phenyl-1H-indole have been examined in detail. Understanding the structural aspects of these molecules is crucial for their use in designing and synthesizing new materials with desired properties (Hökelek et al., 2007).

Optical and Biological Applications

- Indole-based derivatives exhibit a wide range of applications due to their biological, industrial, and optical properties. Novel indole-based imines and amines have been synthesized and characterized for their structural properties. Their stability and interactions, such as hydrogen bonding and non-covalent interactions, have been thoroughly investigated using various analytical methods, including density functional theory (DFT), time-dependent DFT (TD-DFT), and QTAIM analysis. These compounds hold potential for diverse applications ranging from medicinal to optical materials (Tariq et al., 2020).

Fungicide Development

- 6-phenyl-1H-indole derivatives like 2-arylindoles have been investigated for their fungicidal activities. These compounds have demonstrated considerable activity against various fungal species, making them potential candidates for developing new fungicides. Their synthesis, biological evaluation, and action mechanism are areas of active research (Huo et al., 2022).

Pharmacological and Biological Properties

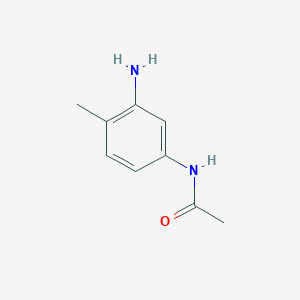

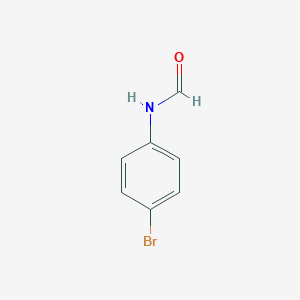

- 6-phenyl-1H-indole derivatives are known for their wide range of biological activities. Compounds like 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles have been synthesized and screened for their anti-inflammatory, antioxidant, and antimicrobial activities. Their efficacy in these applications makes them valuable in pharmaceutical and medicinal research (Sravanthi et al., 2015).

Direcciones Futuras

Indole derivatives, including 6-phenyl-1H-indole, have been extensively explored for their potential therapeutic applications . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents . Furthermore, the success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Propiedades

IUPAC Name |

6-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVBMAQSZVYTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-1H-indole | |

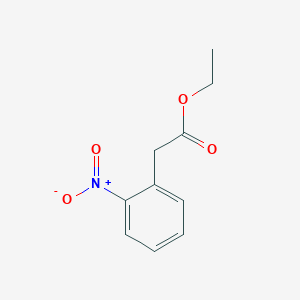

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)